Cas no 6326-79-0 (6-bromo-2,3-dihydro-1H-indole-2,3-dione)

6-bromo-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
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- 6-Bromoisatin
- 6-Bromoindole-2,3-dione
- 6-Bromo-1H-indole-2,3-dione
- 6-Bromoindoline-2,3-dione
- 1H-6-bromoindole-2,3-dione
- 6-bromo-1H-benzo[d]azolidine-2,3-dione
- 6-bromo-2,3-dihydro-1H-indole-2,3-dione
- 6-Bromo-isatin
- 6-Bromoisatin 6-Bromo indole-2,3-dione
- 6-monobromoisatin
- 6-Bromo-2,3-indolinedione
- 1H-Indole-2,3-dione, 6-bromo-
- 6- Bromoisatin
- NSC30748
- 6-Bromoindolin-2,3-dione
- KSC492I4J
- HVPQMLZLINVIHW-UHFFFAOY
- EN300-24656
- MFCD01631138
- SB40596
- HVPQMLZLINVIHW-UHFFFAOYSA-N
- DTXSID50212651
- B2424
- CDA60345
- SCHEMBL8557
- NSC-30748
- FT-0660878
- NSC 30748
- CHEMBL223335
- 6326-79-0
- AC-3241
- SY004824
- 6-Bromo Isatin
- UVA4QW7PH2
- Q-200552
- CS-W002793
- AKOS000119280
- FT-0649291
- FS-3757
- AM20061106
- Z199464140
- BB 0255184
- 6-Bromo-1H-indole-2,3-dione, AldrichCPR
- DB-026385
- STK399865
- 2H-3,1-Benzoxazine-2,4(1H)-dione,5-bromo-
- ALBB-002981
-
- MDL: MFCD01631138
- インチ: 1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
- InChIKey: HVPQMLZLINVIHW-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C2C(C(N([H])C=2C=1[H])=O)=O
- BRN: 131247
計算された属性
- せいみつぶんしりょう: 224.94254g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 224.94254g/mol
- 単一同位体質量: 224.94254g/mol
- 水素結合トポロジー分子極性表面積: 46.2Ų
- 重原子数: 12
- 複雑さ: 241
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 6
じっけんとくせい
- 色と性状: Light-red to Brown Solid
- 密度みつど: 1.826
- ゆうかいてん: 274°C(lit.)
- 屈折率: 1.649
- PSA: 46.17000
- LogP: 1.72190
- ようかいせい: 未確定
6-bromo-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H317-H319
- 警告文: P261-P264-P270-P271-P272-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険カテゴリコード: 22-41-43
- セキュリティの説明: S22-S24/25
-
危険物標識:
- リスク用語:R22
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
6-bromo-2,3-dihydro-1H-indole-2,3-dione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-bromo-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124372-500g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 97% | 500g |
¥5343.90 | 2023-09-04 | |
Enamine | EN300-24656-10.0g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 95.0% | 10.0g |
$52.0 | 2025-03-21 | |
Enamine | EN300-24656-50.0g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 95.0% | 50.0g |
$192.0 | 2025-03-21 | |
Chemenu | CM114459-100g |
6-bromo-1H-indole-2,3-dione |
6326-79-0 | 95%+ | 100g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | K10586-5g |
6-Bromoisatin |
6326-79-0 | 98% | 5g |
$200 | 2024-05-24 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06918-5g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 97% | 5g |
¥104 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004824-100g |
6-Bromoisatin |
6326-79-0 | ≥95% | 100g |
¥1001.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038574-500g |
6-Bromoisatin |
6326-79-0 | 98% | 500g |
¥6501.00 | 2024-05-06 | |
Chemenu | CM114459-500g |
6-bromo-1H-indole-2,3-dione |
6326-79-0 | 95%+ | 500g |
$*** | 2023-05-30 | |
Matrix Scientific | 030121-100g |
6-Bromo-1H-indole-2,3-dione, 95+% |
6326-79-0 | 95+% | 100g |
$268.00 | 2023-09-09 |
6-bromo-2,3-dihydro-1H-indole-2,3-dione 関連文献
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1. Effect of conjugation length on the properties of fused perylene diimides with variable isoindigosYaping Yu,Ning Xue,Chengyi Xiao,Mahesh Kumar Ravva,Yanjun Guo,Liyun Wu,Lei Zhang,Zhengke Li,Wan Yue,Zhaohui Wang J. Mater. Chem. C 2019 7 12263
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Wei Hong,Chang Guo,Bin Sun,Yuning Li J. Mater. Chem. C 2015 3 4464
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Walaa Elsawy,Chang-Lyoul Lee,Shinuk Cho,Seung-Hwan Oh,Seung-Hyeon Moon,Ahmed Elbarbary,Jae-Suk Lee Phys. Chem. Chem. Phys. 2013 15 15193
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4. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitorsAsmaa M. AboulMagd,Hossam M. Hassan,Ahmed M. Sayed,Usama Ramadan Abdelmohsen,Hamdy M. Abdel-Rahman RSC Adv. 2020 10 6752
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Lei Zhang,Fan Chen,Jing Wang,Yongzheng Chen,Zeguo Zhang,Ya Lin,Xinling Zhu RSC Adv. 2015 5 97816
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Abby-Jo Payne,Gregory C. Welch Org. Biomol. Chem. 2017 15 3310
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Lei Yu,Jianqing Ye,Xu Zhang,Yuanhua Ding,Qing Xu Catal. Sci. Technol. 2015 5 4830
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Makoto Karakawa,Yoshio Aso RSC Adv. 2013 3 16259
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Thu Trang Do,Basanagouda B. Patil,Samarendra P. Singh,Soniya D. Yambem,Krishna Feron,Kostya (Ken) Ostrikov,John M. Bell,Prashant Sonar RSC Adv. 2018 8 38919
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Ming-Cong Yang,Jun-ichi Hanna,Hiroaki Iino J. Mater. Chem. C 2019 7 13192
6-bromo-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報
Recent Advances in the Study of 6-Bromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 6326-79-0): A Promising Scaffold in Medicinal Chemistry
The compound 6-bromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 6326-79-0) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold, belonging to the indole-2,3-dione (isatin) family, has been extensively studied for its role as a key intermediate in the synthesis of bioactive molecules. Recent research highlights its utility in the development of novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
One of the most notable advancements in the study of 6-bromo-2,3-dihydro-1H-indole-2,3-dione is its application in the design of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The bromo-substitution at the 6-position was found to enhance binding affinity to the ATP-binding pocket of CDK2, suggesting its potential as a lead compound for anticancer drug development.
In addition to its anticancer properties, 6-bromo-2,3-dihydro-1H-indole-2,3-dione has shown promise in the treatment of neurodegenerative diseases. A recent study in ACS Chemical Neuroscience reported that this scaffold can modulate the activity of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease. The researchers synthesized a series of derivatives and evaluated their MAO-B inhibitory activity, identifying several compounds with nanomolar potency and high selectivity over MAO-A.
Another area of interest is the antimicrobial potential of 6-bromo-2,3-dihydro-1H-indole-2,3-dione. A 2022 study in European Journal of Medicinal Chemistry explored its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that bromo-substituted isatin derivatives exhibit broad-spectrum antibacterial activity, with minimal cytotoxicity to mammalian cells. These findings underscore the potential of this scaffold in addressing the global challenge of antimicrobial resistance.
The synthetic versatility of 6-bromo-2,3-dihydro-1H-indole-2,3-dione has also been a focal point of recent research. A 2023 review in Organic & Biomolecular Chemistry summarized various synthetic routes to access this compound and its derivatives, highlighting the efficiency of palladium-catalyzed cross-coupling reactions for functionalization at the 6-position. These methodologies enable the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
In conclusion, 6-bromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 6326-79-0) represents a highly promising scaffold in medicinal chemistry, with demonstrated applications in oncology, neurology, and infectious disease research. Continued exploration of its pharmacological properties and synthetic accessibility is expected to yield novel therapeutic agents with improved efficacy and safety profiles. Future studies should focus on optimizing the pharmacokinetic properties of its derivatives and evaluating their in vivo efficacy in preclinical models.
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